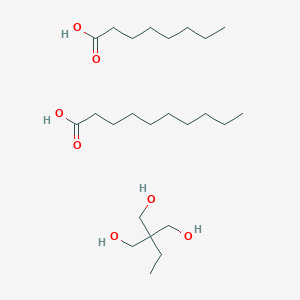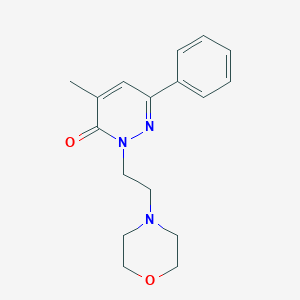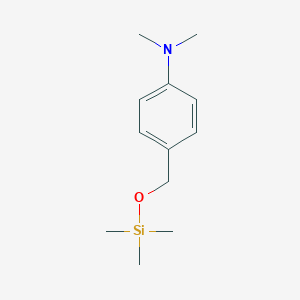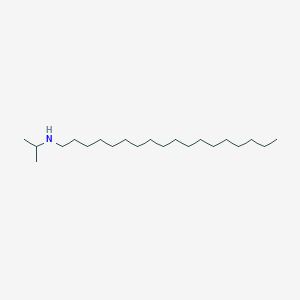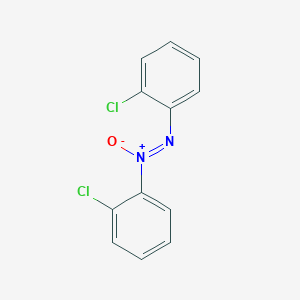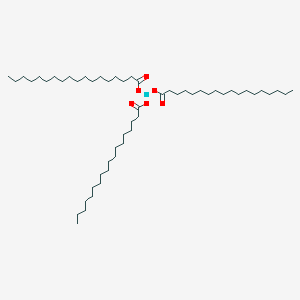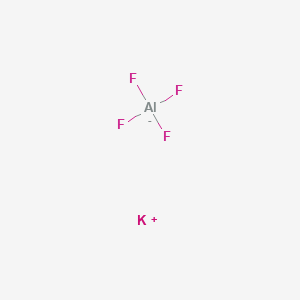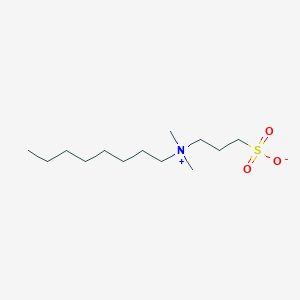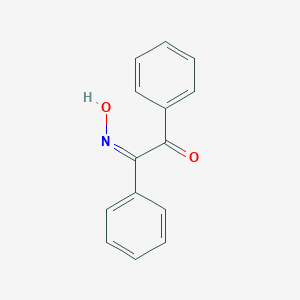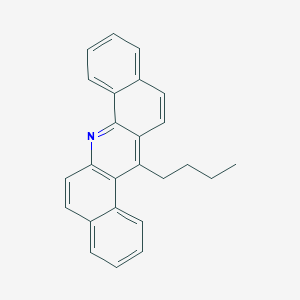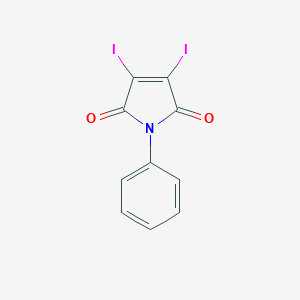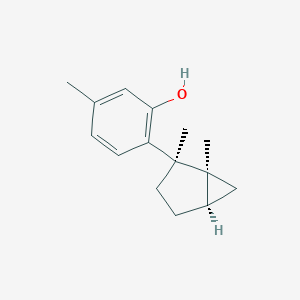
Debromolaurinterol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Debromolaurinterol (DBL) is a synthetic compound that has gained attention in the scientific community for its potential use as a research tool in the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that play a crucial role in cellular signaling and are involved in a wide range of physiological processes. DBL has been shown to selectively target a specific subtype of GPCR, making it a valuable tool for studying the function and regulation of these receptors.
Aplicaciones Científicas De Investigación
Isolation and Structural Determination
Debromolaurinterol, a debromo analog of laurinterol, was first identified in the red alga Laurencia intermedia Yamada. Researchers isolated and determined the structure of debromolaurinterol, alongside laurinterol and isolaurinterol, highlighting its significance as a naturally occurring sesquiterpenoid containing bromine (Irie, Suzuki, Kurosawa, & Masamune, 1970).
Synthesis and Derivatives
In a study aimed at synthesizing debromolaurinterol, researchers achieved the formal total synthesis of debromolaurinterol acetate from dibromo-5-methoxytoluene. This synthesis was significant in understanding and exploring the chemical properties and potential applications of debromolaurinterol and its derivatives (Feutrill, Mirrington, & Nichols, 1973).
Cytotoxic and Antibacterial Properties
A study exploring the cytotoxic and antibacterial properties of compounds isolated from the sea hare Aplysia kurodai identified debromolaurinterol as one of the active components. This research highlighted debromolaurinterol's potential in the development of new cytotoxic and antibacterial agents (Tsukamoto, Yamashita, & Ohta, 2005).
Influence on Algal Growth and Metabolite Content
Research on Laurencia okamurae, a species of red algae, revealed that environmental factors such as temperature and salinity influenced the growth of the algae and the content of laurinterol and debromolaurinterol. This study provided insights into the ecological factors affecting the production of these compounds in natural habitats (Kuwano et al., 1998).
Antimicrobial Activity
A study on antimicrobial agents from marine algae reported that debromolaurinterol exhibited significant activity against certain microbes, particularly gram-positive bacteria. This research contributes to understanding the potential use of debromolaurinterol in developing new antimicrobial therapies (Sims, Donnell, Leary, & Lacy, 1975).
Inhibitory Activity on Na, K-ATPase
Debromolaurinterol, isolated from the sea hare Aplysia kurodai, was evaluated for its Na, K-ATPase inhibitory activity. The study's findings contribute to understanding the biochemical interactions and potential therapeutic applications of debromolaurinterol in modulating enzyme activities (Okamoto, Nitanda, Ojika, & Sakagami, 2001).
Propiedades
Número CAS |
10539-88-5 |
|---|---|
Nombre del producto |
Debromolaurinterol |
Fórmula molecular |
C15H20O |
Peso molecular |
216.32 g/mol |
Nombre IUPAC |
2-[(1S,2R,5R)-1,2-dimethyl-2-bicyclo[3.1.0]hexanyl]-5-methylphenol |
InChI |
InChI=1S/C15H20O/c1-10-4-5-12(13(16)8-10)14(2)7-6-11-9-15(11,14)3/h4-5,8,11,16H,6-7,9H2,1-3H3/t11-,14+,15+/m1/s1 |
Clave InChI |
XQATUTRQDIODTL-UGFHNGPFSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C)O |
SMILES |
CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
SMILES canónico |
CC1=CC(=C(C=C1)C2(CCC3C2(C3)C)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



